molecular formula C24H22N4O5 B10831470 EP2 receptor antagonist-1

EP2 receptor antagonist-1

Cat. No.: B10831470
M. Wt: 446.5 g/mol
InChI Key: OHXALKVNKANGKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

EP2 receptor antagonist-1 undergoes various chemical reactions, including:

Mechanism of Action

EP2 receptor antagonist-1 exerts its effects by binding to the EP2 receptor and preventing the activation of downstream signaling pathways. The EP2 receptor is coupled to the Gαs-protein, which activates adenylate cyclase, leading to the production of cyclic adenosine monophosphate (cAMP). This, in turn, activates protein kinase A (PKA) and exchange protein activated by cAMP (Epac), which are involved in various cellular processes . By blocking the EP2 receptor, this compound inhibits these signaling pathways, reducing inflammation, cancer cell proliferation, and neurodegeneration .

Comparison with Similar Compounds

EP2 receptor antagonist-1 is unique in its selectivity for the EP2 receptor compared to other prostaglandin E2 receptor subtypes such as EP1, EP3, and EP4 . Similar compounds include:

Properties

IUPAC Name

oxolan-2-ylmethyl 2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5/c25-22-20(24(29)33-13-15-4-3-9-30-15)21-23(27-17-6-2-1-5-16(17)26-21)28(22)14-7-8-18-19(12-14)32-11-10-31-18/h1-2,5-8,12,15H,3-4,9-11,13,25H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXALKVNKANGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC6=C(C=C5)OCCO6)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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